2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with α-bromo-4-substituted acetophenone compounds . Another approach utilizes the reaction of 2-aminobenzothiazole with ketones or chalcones under iron-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to promote the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) pathways.
Materials Science: It is used in the development of advanced materials due to its unique electronic properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound binds to the extracellular domain of the epidermal growth factor receptor (EGFR), leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3-K) pathways, ultimately resulting in cell proliferation and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole): This compound shares a similar imidazo-benzothiazole core but differs in the substitution pattern and specific functional groups.
7-Substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles: These derivatives have been studied for their radiosensitizing and anticancer properties.
Uniqueness
2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activity and makes it a valuable compound in drug development and materials science.
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMNHHWOKWGLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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